(-)-Fucose-13C-1

Mass Spectrometry Metabolomics Isotopic Tracer

(-)-Fucose-13C-1 (CAS 83379-37-7) is a strategically labeled monosaccharide with a single ¹³C atom at the anomeric carbon, providing a clean +1 Da mass shift and an enhanced, singular NMR signal. This targeted labeling is critical for quantifying fucose salvage pathway flux, tracking ADME without endogenous background, and resolving anomeric configurations in complex glycans—advantages lost with unlabeled or uniformly labeled (U-¹³C) variants. Ensure experimental specificity, minimize spectral crowding, and generate unambiguous quantitative flux maps by choosing this site-specific tracer.

Molecular Formula C6H12O5
Molecular Weight 165.15 g/mol
Cat. No. B12401468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Fucose-13C-1
Molecular FormulaC6H12O5
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESCC(C(C(C(C=O)O)O)O)O
InChIInChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4+,5+,6-/m0/s1/i4+1
InChIKeyPNNNRSAQSRJVSB-KOKIVGLBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Fucose-13C-1: A Defined 13C Tracer for Quantifiable Metabolic Flux and Glycobiology Research


(-)-Fucose-13C-1 (CAS 83379-37-7) is a stable isotope-labeled monosaccharide in which the C1 carbon is substituted with the non-radioactive isotope carbon-13. This compound, also referred to as L-[1-13C]fucose or 13C1-Fuc, serves as a chemical analog of the naturally occurring deoxyhexose L-fucose . The strategic placement of a single 13C atom provides a specific mass shift (M+1) and a distinct nuclear magnetic resonance (NMR) signal at the anomeric carbon, enabling its use as a tracer in metabolic studies and as a structural probe . This targeted labeling is critical for quantifying the incorporation of fucose into glycans and tracking its metabolic fate in complex biological systems without the safety and disposal concerns associated with radioactive isotopes [1].

Why Generic L-Fucose or Differently Labeled Analogs Cannot Substitute for (-)-Fucose-13C-1 in Quantitative Workflows


Substituting (-)-Fucose-13C-1 with unlabeled L-fucose or alternative 13C-labeled variants (e.g., [UL-13C6]fucose) will compromise the specificity and quantifiability of the experimental outcome. Unlabeled fucose is indistinguishable from endogenous fucose pools, rendering it useless for tracing studies. Uniformly labeled (U-13C) fucose generates a mass shift of +6 Da, which can lead to complex isotopologue distributions and spectral crowding in mass spectrometry (MS) and NMR, complicating data interpretation . In contrast, the single 13C label at the C1 position provides a clean +1 Da mass shift and a singular, enhanced NMR signal, simplifying quantitative analysis of fucose salvage, incorporation into glycans, and metabolic flux through downstream pathways [1]. Furthermore, in vivo studies have demonstrated that the specific label in 13C1-Fuc is essential for resolving the differential kinetics of fucose absorption, plasma enrichment, and delayed brain metabolite appearance, a distinction that would be lost with a non-labeled or uniformly labeled tracer [2].

Quantitative Differentiation of (-)-Fucose-13C-1 Against Unlabeled and Differentially Labeled Fucose Analogs


Defined Isotopic Purity and Mass Shift for Unambiguous MS Detection

(-)-Fucose-13C-1 (L-Fucose-1-[13C]) is supplied with a certified isotopic purity of 99 atom % 13C, ensuring a clean +1 Da mass shift relative to unlabeled fucose (M=164.16 Da). This is a critical parameter for quantitative mass spectrometry, as it minimizes signal overlap and simplifies isotopologue analysis. In comparison, uniformly labeled [UL-13C6]fucose (CAS 478518-52-4) produces a +6 Da shift and a more complex isotopologue distribution, increasing the analytical burden for flux calculations . The high isotopic purity of the C1-labeled variant ensures that >99% of the tracer molecules contribute a singular, predictable mass increment, directly enhancing the signal-to-noise ratio and quantitation accuracy in targeted metabolomics .

Mass Spectrometry Metabolomics Isotopic Tracer

In Vivo Pharmacokinetic Resolution of Plasma and Brain Metabolite Pools

A direct in vivo comparison demonstrates that 13C1-Fuc enables the temporal and spatial resolution of fucose metabolite fate, which is not achievable with unlabeled fucose. In a murine model, oral gavage of 13C1-Fuc (2 mmol/kg body weight) resulted in detectable 13C-enrichment in plasma within 30 minutes, as measured by EA-IRMS. In contrast, 13C-enrichment in the brain was not observed until 3-5 hours post-dosing, a delay attributed to the production and absorption of gut microbial metabolites of the labeled fucose [1]. This differential kinetic profile, which distinguishes direct absorption from microbial metabolism, would be invisible when administering unlabeled fucose. The specific label at the C1 position thus provides a critical tool for investigating gut-brain axis communication and fucose bioavailability [2].

Pharmacokinetics In Vivo Tracing Blood-Brain Barrier

Quantitative Determination of Fucose Salvage Pathway Contribution to N-Glycan Biosynthesis

In vitro studies using 13C-labeled fucose have quantified the contribution of the salvage pathway to GDP-fucose pools for N-glycan biosynthesis. When cells are cultured in the presence of 13C-Fuc, the progressive increase in 13C-labeled fucosylated N-glycans can be directly measured by LC-MS/MS. Data from six different cell lines show that exogenous 13C-Fuc at concentrations as low as 0.5-30 μM progressively inhibits the de novo GDP-fucose synthesis pathway, with near-complete inhibition achieved at ~50 μM [1]. This quantitative inhibition, and the subsequent preferential incorporation of exogenous 13C-Fuc into glycans, would be undetectable without the isotopic label. Furthermore, the study revealed that glycans with a higher number of fucose residues (e.g., 2, 3, or 4) require progressively higher concentrations of exogenous 13C-Fuc to achieve full labeling, highlighting a complex, structure-dependent metabolic preference [2].

Glycobiology Metabolic Flux Analysis N-Glycosylation

Site-Specific NMR Signal Enhancement for Structural Elucidation of Fucosylated Glycans

The incorporation of a single 13C atom at the C1 position of fucose provides a site-specific NMR probe that is distinct from the natural abundance 13C signals of unlabeled fucose. The 13C NMR spectrum of unlabeled L-fucose in water (125 MHz, 50 mM) shows characteristic chemical shifts for its six carbon atoms, with the anomeric C1 carbon typically resonating around 93-97 ppm [1]. When (-)-Fucose-13C-1 is incorporated into a glycan, the C1 resonance is selectively and dramatically enhanced, allowing for its unambiguous identification even in complex oligosaccharide mixtures. This targeted enhancement is critical for assigning linkage positions and anomeric configurations (α/β) of fucose residues in structural biology studies . In contrast, uniformly 13C-labeled fucose would result in a complex, overlapping NMR spectrum that obscures site-specific information, while unlabeled fucose provides a weak signal that is often buried in noise.

NMR Spectroscopy Glycan Structure Chemical Shift

High-Impact Application Scenarios for (-)-Fucose-13C-1 Based on Quantitative Differentiation


Quantitative Metabolic Flux Analysis (MFA) of Fucosylation Pathways

Utilize (-)-Fucose-13C-1 as a tracer to determine the relative contribution of de novo synthesis versus salvage pathways to the GDP-fucose pool in cell culture models. By spiking culture media with defined concentrations (e.g., 0.5-50 μM) of the labeled tracer and analyzing the resulting 13C-enrichment in released N- and O-glycans via LC-MS/MS, researchers can generate quantitative flux maps. This approach is directly supported by evidence showing that exogenous 13C-Fuc inhibits de novo synthesis in a concentration-dependent manner, providing a measurable switch in cellular metabolism [1].

In Vivo Pharmacokinetic and Microbiome Interaction Studies

Administer (-)-Fucose-13C-1 to rodent models via oral gavage or intravenous injection to trace the absorption, distribution, metabolism, and excretion (ADME) of fucose. The distinct label allows for the quantitative tracking of 13C-enrichment in plasma, tissues, and biological fluids over time, as demonstrated by the detection of plasma enrichment at 30 minutes post-dose and delayed brain enrichment at 3-5 hours. This application is essential for studies investigating the gut-brain axis, where the label differentiates host-derived fucose metabolism from that of the gut microbiome [2].

NMR-Based Structural Elucidation of Fucose-Containing Oligosaccharides and Glycoproteins

Employ (-)-Fucose-13C-1 in the chemoenzymatic synthesis of fucosylated glycans or as a metabolic label in glycoprotein-producing cell lines. The site-specific 13C enrichment at the anomeric carbon provides a powerful NMR probe for resolving the anomeric configuration (α/β) and linkage position of fucose residues in complex carbohydrate structures. This application is critical for structural biology studies where the precise conformation of fucosylated epitopes, such as the Lewis blood group antigens, dictates biological activity .

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